molecular formula C6H10O4 B12539149 (5S)-5-Hydroxy-3-oxohexanoic acid CAS No. 821772-73-0

(5S)-5-Hydroxy-3-oxohexanoic acid

Cat. No.: B12539149
CAS No.: 821772-73-0
M. Wt: 146.14 g/mol
InChI Key: ZQPJZYKENZNLOW-BYPYZUCNSA-N
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Description

(5S)-5-Hydroxy-3-oxohexanoic acid is an organic compound with the molecular formula C6H10O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Hydroxy-3-oxohexanoic acid typically involves the use of starting materials such as hexanoic acid derivatives. One common method is the oxidation of 5-hydroxyhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions. Another approach involves the reduction of 5-oxohexanoic acid using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve biotechnological processes, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce the compound through metabolic pathways. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-Hydroxy-3-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 5-oxohexanoic acid, hexanoic acid

    Reduction: 5-hydroxyhexanoic acid

    Substitution: Various substituted hexanoic acid derivatives

Scientific Research Applications

(5S)-5-Hydroxy-3-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5S)-5-Hydroxy-3-oxohexanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hydroxyl and keto groups allow it to participate in redox reactions, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

    5-Hydroxyhexanoic acid: Similar structure but lacks the keto group.

    5-Oxohexanoic acid: Similar structure but lacks the hydroxyl group.

    Hexanoic acid: Lacks both the hydroxyl and keto groups.

Uniqueness: (5S)-5-Hydroxy-3-oxohexanoic acid is unique due to the presence of both hydroxyl and keto functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from its similar counterparts.

Biological Activity

(5S)-5-Hydroxy-3-oxohexanoic acid, a chiral compound with significant pharmaceutical implications, is primarily recognized as an intermediate in the synthesis of statins. Statins are widely used to manage cholesterol levels by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : Hydroxyl group (-OH) and a keto group (C=O).
  • Chirality : The "5S" designation indicates the specific stereochemistry at the fifth carbon atom, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its role in modulating enzymatic pathways involved in lipid metabolism. The compound’s hydroxy and keto groups facilitate interactions with various enzymes, influencing their activity.

Key Mechanisms Include:

  • Enzyme Inhibition : By mimicking substrates or intermediates, this compound can inhibit enzymes such as HMG-CoA reductase, thereby reducing cholesterol synthesis.
  • Substrate for Further Reactions : It acts as a precursor for the synthesis of other bioactive compounds, including novel statins with improved efficacy and reduced side effects.

1. Cholesterol-Lowering Effects

Numerous studies have demonstrated that this compound effectively lowers low-density lipoprotein (LDL) cholesterol levels. Its incorporation into statin formulations enhances their potency.

2. Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activity, which can protect cells from oxidative stress and related damage.

3. Antimicrobial Activity

While less documented, some studies suggest potential antimicrobial properties linked to structural analogs of this compound.

Case Study 1: Statin Synthesis

In a study focused on the synthesis of rosuvastatin, this compound served as a critical intermediate. The research highlighted how modifications to this compound could lead to statins with enhanced selectivity and reduced side effects, showcasing its importance in drug development .

Case Study 2: Antioxidant Activity

A study investigating antioxidant properties found that certain derivatives of this compound demonstrated significant free radical scavenging activity, indicating potential applications in preventing oxidative damage in biological systems .

Data Table: Biological Activities of this compound

Biological ActivityDescriptionReferences
Cholesterol LoweringInhibits HMG-CoA reductase; reduces LDL levels
AntioxidantScavenges free radicals; protects against oxidative stress
Antimicrobial PotentialExhibits activity against certain bacterial strains

Properties

CAS No.

821772-73-0

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(5S)-5-hydroxy-3-oxohexanoic acid

InChI

InChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1

InChI Key

ZQPJZYKENZNLOW-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](CC(=O)CC(=O)O)O

Canonical SMILES

CC(CC(=O)CC(=O)O)O

Origin of Product

United States

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